![molecular formula C6H8O2 B13516600 4-Methyl-2-oxabicyclo[2.1.1]hexan-3-one CAS No. 31357-67-2](/img/structure/B13516600.png)
4-Methyl-2-oxabicyclo[2.1.1]hexan-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-2-oxabicyclo[211]hexan-3-one is a bicyclic compound characterized by its unique structure, which includes an oxabicyclohexane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-oxabicyclo[2.1.1]hexan-3-one typically involves photochemical reactions. One common method is the [2 + 2] cycloaddition of alkenes, which can be facilitated by photochemistry . This reaction allows for the efficient formation of the bicyclic structure.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but the principles of photochemical cycloaddition can be scaled up for larger production. The use of photochemistry in an industrial setting would require specialized equipment to ensure consistent light exposure and reaction conditions.
化学反応の分析
Types of Reactions
4-Methyl-2-oxabicyclo[2.1.1]hexan-3-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups to the molecule.
Reduction: This can modify the existing functional groups, potentially altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, allowing for the creation of derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and solvents that facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol.
科学的研究の応用
4-Methyl-2-oxabicyclo[2.1.1]hexan-3-one has several applications in scientific research:
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: The compound is investigated for its potential use in drug design, particularly as a scaffold for creating new therapeutic agents.
Industry: It is used in the development of new materials with unique properties, such as enhanced stability or reactivity.
作用機序
The mechanism by which 4-Methyl-2-oxabicyclo[2.1.1]hexan-3-one exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved can vary, but the compound’s unique structure allows it to fit into specific binding sites, influencing biological processes .
類似化合物との比較
Similar Compounds
2-Oxabicyclo[2.1.1]hexanes: These compounds share a similar bicyclic structure but differ in their functional groups and substitution patterns.
Bicyclo[2.1.1]hexanes: These compounds lack the oxygen atom in the ring, which can significantly alter their chemical properties and reactivity.
Uniqueness
4-Methyl-2-oxabicyclo[2.1.1]hexan-3-one is unique due to its specific substitution pattern and the presence of the oxygen atom in the bicyclic ring. This structural feature can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.
特性
CAS番号 |
31357-67-2 |
|---|---|
分子式 |
C6H8O2 |
分子量 |
112.13 g/mol |
IUPAC名 |
4-methyl-2-oxabicyclo[2.1.1]hexan-3-one |
InChI |
InChI=1S/C6H8O2/c1-6-2-4(3-6)8-5(6)7/h4H,2-3H2,1H3 |
InChIキー |
ZTWOSKXNUYNXBV-UHFFFAOYSA-N |
正規SMILES |
CC12CC(C1)OC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![rac-(3aR,6aR)-hexahydro-1H-furo[3,4-c]pyrrole-3a-carboxylic acid](/img/structure/B13516522.png)
![(1S,4R,5R)-6,8-dioxabicyclo[3.2.1]octan-4-amine hydrochloride](/img/structure/B13516534.png)
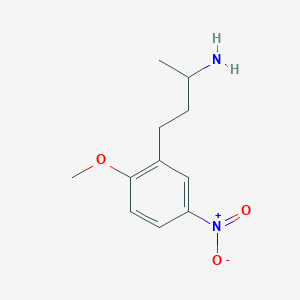
![rac-2-[(3R,4R)-1-methanesulfonyl-4-methylpyrrolidin-3-yl]ethan-1-amine hydrochloride](/img/structure/B13516547.png)
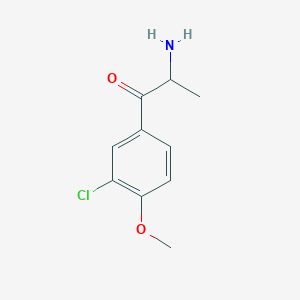
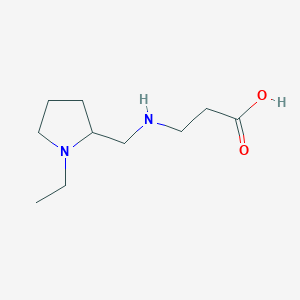
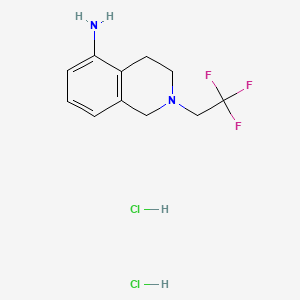

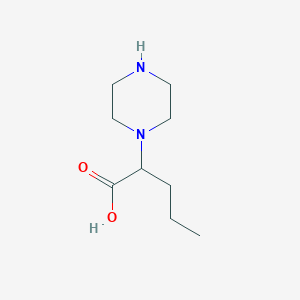

![2-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-2H-1,2,3-triazole-4-carboxylic acid](/img/structure/B13516578.png)
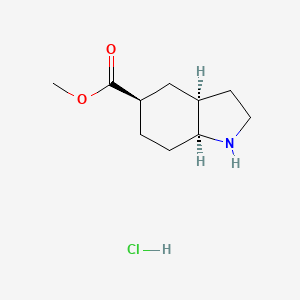
![Methyl7-chloropyrazolo[1,5-a]pyridine-4-carboxylate](/img/structure/B13516586.png)

